molecular formula C18H19N3O4S B11002940 ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002940
M. Wt: 373.4 g/mol
InChI Key: KVOVBGJAIWZAEO-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of an indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 1-(2-methoxyethyl)-1H-indole, can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The indole derivative is then coupled with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: Researchers use this compound to study the interactions of indole and thiazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({[1-(2-hydroxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical reactivity. The presence of both indole and thiazole rings provides a versatile scaffold for further modifications and applications in drug discovery and development.

This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable tool in medicinal chemistry and related fields.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)13-5-4-6-15-12(13)7-8-21(15)9-10-24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22)

InChI Key

KVOVBGJAIWZAEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC

Origin of Product

United States

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